1-Acetyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
1-Acetyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral analysis of 1-Acetyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
1-Acetyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, featuring an acetyl group attached to the indole nitrogen atom. This modification significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity and potential biological activity.
Physicochemical Data
The fundamental physicochemical properties of 1-Acetyl-1H-indole-3-carbaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 165 °C (literature) | [1] |
| Boiling Point | 336.0 ± 15.0 °C (predicted) | [1] |
| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-Acetyl-1H-indole-3-carbaldehyde is typically achieved through the N-acetylation of indole-3-carboxaldehyde. A general experimental protocol is provided below, based on established methods for the acylation of indoles.
General N-Acetylation of Indole-3-carboxaldehyde
Objective: To synthesize 1-Acetyl-1H-indole-3-carbaldehyde by introducing an acetyl group onto the nitrogen of the indole ring of indole-3-carboxaldehyde.
Materials:
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Indole-3-carboxaldehyde
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Acetic anhydride
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Pyridine (or another suitable base like triethylamine)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Distilled water
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
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In a clean, dry round-bottom flask, dissolve indole-3-carboxaldehyde in a suitable anhydrous solvent.
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Add a slight excess of pyridine (or triethylamine) to the solution.
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride dropwise to the cooled, stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding distilled water.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any remaining acid and pyridine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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The crude 1-Acetyl-1H-indole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 1-Acetyl-1H-indole-3-carbaldehyde.
Spectral Data and Characterization
Characterization of 1-Acetyl-1H-indole-3-carbaldehyde is crucial for confirming its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Technique | Key Observances (Predicted/Literature) |
| ¹H NMR | Aromatic protons of the indole ring, a singlet for the aldehyde proton, and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the aldehyde and acetyl groups, as well as carbons of the indole ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and the N-acetyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.19 m/z). |
Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals. For ¹³C NMR, identify the chemical shifts of all unique carbon atoms.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.
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Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
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Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
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Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
General Analytical Workflow:
Caption: General workflow for the analytical characterization.
Biological Activity and Signaling Pathways
While indole-3-carboxaldehyde and its derivatives have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties, specific studies on the biological activity and signaling pathways of 1-Acetyl-1H-indole-3-carbaldehyde are limited in the current scientific literature.
The acetylation of the indole nitrogen may modulate the biological activity of the parent compound. Further research is warranted to elucidate the specific biological targets and mechanisms of action of 1-Acetyl-1H-indole-3-carbaldehyde. Currently, there are no well-defined signaling pathways specifically attributed to this compound. The biological effects of its precursor, indole-3-carboxaldehyde, are known to be mediated, in part, through the aryl hydrocarbon receptor (AhR)[4].
Hypothesized Relationship:
